molecular formula C9H8ClNO2 B234301 2-Chloro-7,8-dihydro-7,8-dihydroxyquinoline CAS No. 151262-67-8

2-Chloro-7,8-dihydro-7,8-dihydroxyquinoline

Cat. No.: B234301
CAS No.: 151262-67-8
M. Wt: 197.62 g/mol
InChI Key: IFNXHWSNYLLEOV-RCOVLWMOSA-N
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Description

2-Chloro-7,8-dihydro-7,8-dihydroxyquinoline (CAS 151262-67-8), also referred to as 2-Chloro-7,8-dihydroxyquinoline, is a high-value dihydroxylated metabolite with significant applications in biochemical and chemoenzymatic research. This compound is specifically recognized as a bacterial cis-dihydrodiol metabolite resulting from the dioxygenase-catalyzed transformation of 2-chloroquinoline by strains of Pseudomonas putida . Its primary research value lies in its role as a stable, enantiopure synthetic intermediate for studying the mammalian metabolism and carcinogenicity of quinoline compounds . Researchers utilize it as a key precursor in the chemoenzymatic synthesis of enantiopure arene oxide and arene dioxide derivatives, which are postulated intermediates in metabolic pathways . The compound has a molecular formula of C9H8ClNO2 and a molecular weight of 197.62 . This product is intended for research purposes only and is not approved for diagnostic, therapeutic, or any form of human use.

Properties

IUPAC Name

(7S,8R)-2-chloro-7,8-dihydroquinoline-7,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2/c10-7-4-2-5-1-3-6(12)9(13)8(5)11-7/h1-4,6,9,12-13H/t6-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFNXHWSNYLLEOV-RCOVLWMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(C1O)O)N=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C([C@H]([C@H]1O)O)N=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40934214
Record name 2-Chloro-7,8-dihydroquinoline-7,8-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40934214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151262-67-8
Record name 2-Chloro-7,8-dihydro-7,8-dihydroxyquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151262678
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-7,8-dihydroquinoline-7,8-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40934214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-7,8-dihydro-7,8-dihydroxyquinoline typically involves the transformation of 2-chloroquinoline. One common method is the microbial transformation using quinoline-grown resting cells of Pseudomonas putida strain 86. This process involves the dioxygenation of 2-chloroquinoline to form 2-chloro-cis-7,8-dihydro-7,8-dihydroxyquinoline . The reaction conditions include the presence of quinoline to induce the enzymes responsible for the transformation.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the microbial transformation method mentioned above can be scaled up for industrial applications, provided that the necessary bioreactors and fermentation conditions are optimized.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-7,8-dihydro-7,8-dihydroxyquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can be further oxidized to form 2-chloro-8-hydroxyquinoline under acid-catalyzed conditions .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents such as oxygen and acid catalysts. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products Formed: The major products formed from the reactions of this compound include 2-chloro-8-hydroxyquinoline and other hydroxylated derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-chloro-7,8-dihydro-7,8-dihydroxyquinoline is C₉H₈ClNO₂, with a molecular weight of approximately 197.618 g/mol. The compound exhibits a density of about 1.5 g/cm³ and has a boiling point around 385.5 °C at 760 mmHg. The presence of the chloro and hydroxy groups enhances its reactivity and biological interactions, making it suitable for various applications.

Antimicrobial Activity

One of the most notable applications of this compound is its antimicrobial properties. Research indicates that this compound can inhibit specific bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. A study demonstrated that derivatives of quinoline exhibit significant antibacterial activity against pathogens such as Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones comparable to standard antibiotics .

Table 1: Antimicrobial Activity of this compound Derivatives

Compound DerivativeTarget BacteriaInhibition Zone (mm)Reference
This compoundPseudomonas aeruginosa22
2-Chloro-7-hydroxyquinolineKlebsiella pneumoniae25

Enzyme Inhibition Studies

The compound has also been studied for its ability to inhibit specific enzymatic activities in bacteria. This property suggests its potential role as an antibacterial agent through mechanisms that disrupt essential bacterial functions. Interaction studies have focused on its biochemical interactions with enzymes involved in microbial metabolism .

Microbial Transformation Studies

Research involving microbial transformation has highlighted the metabolic pathways of this compound. For instance, Pseudomonas putida strain 86 can metabolize quinoline derivatives into hydroxylated forms. This biotransformation process not only elucidates the compound's metabolic fate but also opens avenues for bioremediation applications .

Case Study: Transformation by Pseudomonas putida

  • Objective: To study the microbial transformation of quinoline derivatives.
  • Findings: Resting cells of Pseudomonas putida transformed 2-chloroquinoline into 2-chloro-cis-7,8-dihydro-7,8-dihydroxyquinoline without further conversion. This indicates the potential for using this strain in bioremediation efforts targeting quinoline contamination in environmental samples .

Environmental Applications

The compound's ability to interact with microbial systems makes it a candidate for environmental applications such as bioremediation. Its transformation by specific microbial strains suggests that it could be utilized to mitigate pollution caused by quinoline derivatives in contaminated environments.

Mechanism of Action

The mechanism of action of 2-chloro-7,8-dihydro-7,8-dihydroxyquinoline involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups and chlorine atom play crucial roles in its reactivity and binding affinity to target molecules. The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to interact with enzymes and receptors involved in oxidative stress and cellular signaling.

Comparison with Similar Compounds

2-Chloro-7,8-dimethylquinoline-3-carbaldehyde

  • Molecular Formula: C₁₂H₁₀ClNO
  • Substituents : Chloro (position 2), methyl (positions 7 and 8), aldehyde (position 3) .
  • Synthesis: Chemically synthesized via multi-step organic reactions, with crystallographic data confirming a planar structure where all non-H atoms lie on a mirror plane .
  • Key Differences: The methyl and aldehyde groups enhance steric hindrance and electronic effects, increasing thermal stability compared to the dihydroxyquinoline . Unlike the microbial route for dihydroxyquinoline, this compound is synthesized through traditional organic chemistry methods, bypassing stereochemical constraints .

trans-7,8-Dihydroxybenzo[a]pyrene

  • Molecular Formula : C₂₀H₁₂O₂
  • Substituents : Dihydroxy (trans configuration on a polycyclic aromatic hydrocarbon) .
  • Synthesis: Produced via chemical oxidation of benzo[a]pyrene, a carcinogenic polycyclic aromatic hydrocarbon .
  • Key Differences: The trans-dihydroxy configuration and polycyclic structure render it highly carcinogenic, unlike the non-carcinogenic dihydroxyquinoline . Synthetic methods involve harsh chemical conditions (e.g., THF-MeOH solvent systems), contrasting with the enzymatic mildness of P. putida-mediated synthesis .

2-Chloro-5,6,7,8-tetrahydroquinoline

  • Molecular Formula : C₉H₁₀ClN
  • Substituents : Chloro (position 2), fully saturated 5,6,7,8-tetrahydro ring .
  • Synthesis : Prepared via catalytic hydrogenation or cyclization reactions .
  • Key Differences: The saturated ring increases lipophilicity, enhancing membrane permeability compared to the partially unsaturated dihydroxyquinoline . Lacks hydroxyl groups, eliminating hydrogen-bonding capacity and acid sensitivity .

Physicochemical and Stability Comparisons

Property 2-Chloro-7,8-dihydro-7,8-dihydroxyquinoline 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde trans-7,8-Dihydroxybenzo[a]pyrene 2-Chloro-5,6,7,8-tetrahydroquinoline
Water Solubility Moderate (hydroxyl groups enhance polarity) Low (hydrophobic aldehyde and methyl groups) Very low (polycyclic structure) Low (saturated ring reduces polarity)
Acid Stability Unstable (decomposes to 2-chloro-8-hydroxyquinoline) Stable (resists acid hydrolysis) Stable Stable
Thermal Stability Moderate High (crystalline planar structure) High (aromatic stabilization) Moderate

Metabolic Pathways

  • This compound: Acts as a terminal metabolite in P. putida 86, resisting further degradation due to steric and electronic effects of the chloro and dihydroxy groups .
  • trans-7,8-Dihydroxybenzo[a]pyrene: A precursor to highly reactive diol epoxides, which bind DNA and induce mutations, contrasting with the non-genotoxic profile of the dihydroxyquinoline .

Enzymatic Interactions

  • The cis-dihydroxy configuration in this compound is recognized by bacterial dioxygenases, enabling selective biodegradation studies .
  • In contrast, 2-Chloro-5,6,7,8-tetrahydroquinoline’s saturated structure limits enzymatic recognition, making it resistant to microbial degradation .

Biological Activity

2-Chloro-7,8-dihydro-7,8-dihydroxyquinoline is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological properties, supported by data from various studies and case analyses.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a bicyclic structure that includes a nitrogen atom in one of the rings. The presence of hydroxyl groups and a chlorine atom contributes to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . It has been shown to be effective against a range of bacteria and fungi. The mechanism is believed to involve interference with bacterial cell wall synthesis and disruption of cellular functions.

Table 1: Antimicrobial Efficacy of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has demonstrated cytotoxic effects on several cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluated the effect of this compound on human cancer cell lines including A549 (lung cancer), MCF7 (breast cancer), and SKOV3 (ovarian cancer). The compound exhibited varying degrees of cytotoxicity:

Cell LineIC50 (µM)Mechanism of Action
A54915.0Induction of apoptosis
MCF710.5G2/M phase cell cycle arrest
SKOV312.0ROS generation leading to apoptosis

The study found that treatment with the compound led to significant morphological changes in cells indicative of apoptosis, confirmed by Annexin V staining assays.

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress within cells, leading to apoptosis.
  • Cell Cycle Arrest : It causes G2/M phase arrest in cancer cells, preventing them from dividing.
  • Inhibition of Key Proteins : The compound has been shown to affect proteins involved in cell survival pathways such as Bcl-2 family proteins.

Q & A

Q. Table 1. Synthetic Reaction Conditions

StepSolvent SystemTemperatureDurationKey Monitoring Tool
1THF-MeOH0°C24h1H-NMR
2Aqueous buffer25°C48hGC-MS

[Basic] How can researchers characterize this compound using spectroscopic and crystallographic methods?

Answer:

  • NMR Spectroscopy : Assign peaks using 1H and 13C NMR (e.g., δ 119–123 ppm for aromatic carbons; Table 2) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks. Monoclinic systems (space group P21/c) with unit cell parameters a = 17.4492 Å, b = 4.6271 Å are typical (Table 3) .

Q. Table 2. Key NMR Shifts

Carbon Position13C Shift (ppm)Proton Environment
C-7119.05Dihydroxy group
C-8121.02Chlorinated ring

Q. Table 3. Crystallographic Parameters

ParameterValue (Monoclinic)Reference
Space groupP21/c
Unit cell volume (ų)1066.17
R-factor0.033

[Advanced] How can contradictions in microbial degradation studies be resolved, particularly regarding metabolic bottlenecks?

Answer:
Pseudomonas putida strain 86 produces this compound but cannot further metabolize it, suggesting enzyme specificity limitations. To address contradictions:

Comparative assays : Test homologs (e.g., non-chlorinated quinoline) to assess dioxygenase substrate flexibility.

Enzyme kinetics : Measure Kₘ and Vₘₐₓ for the dihydroxy intermediate to identify inhibition thresholds .

Metabolite profiling : Use LC-MS/MS to detect alternative degradation pathways in mutant strains.

[Advanced] What challenges arise in computational modeling of this compound’s reactivity, and how can they be mitigated?

Answer:

  • Electronic effects : The chlorine atom disrupts electron density, complicating DFT calculations. Use hybrid functionals (e.g., B3LYP) with polarized basis sets (6-311+G(d,p)) for accuracy.
  • Solvent interactions : Explicit solvent models (e.g., COSMO) are needed to simulate aqueous stability .
  • Validation : Compare computed NMR shifts with experimental data (Table 2) to refine parameters .

[Advanced] How does the chlorine substituent influence bioactivity compared to non-chlorinated analogs like 8-hydroxyquinoline?

Answer:

  • Chelation capacity : Chlorine reduces electron density at the quinoline ring, weakening metal-binding affinity versus 8-hydroxyquinoline (ΔfH°solid = −245 kJ/mol for 8-hydroxyquinoline ).
  • Microbial toxicity : Chlorinated derivatives exhibit higher persistence in biodegradation assays due to enzymatic resistance .
  • Experimental design : Perform comparative MIC assays against bacterial models to quantify bioactivity shifts.

[Methodological] What strategies optimize experimental design for studying enzymatic interactions with this compound?

Answer:

Enzyme induction : Grow P. putida on quinoline to activate dioxygenase pathways .

Inhibition assays : Use competitive inhibitors (e.g., 8-hydroxyquinoline) to probe active-site specificity.

Stopped-flow kinetics : Measure transient intermediates during oxygenation reactions.

[Data Analysis] How should researchers interpret conflicting solubility data across solvents?

Answer:

  • Solvent polarity : The compound is sparingly soluble in polar solvents (e.g., water) but stable in THF-MeOH (Table 1).
  • Hansen parameters : Calculate solubility via HSPiP software using dispersion (δD), polarity (δP), and hydrogen-bonding (δH) components .
  • Validation : Cross-reference with experimental partition coefficients (logP) from HPLC retention times .

[Structural] What crystallographic techniques resolve hydrogen-bonding networks in this compound derivatives?

Answer:

  • High-resolution diffraction : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance data quality.
  • Hydrogen placement : Refine positions using SHELXL with restraints for O–H and N–H bonds .
  • Packing analysis : Identify π-π stacking (3.5–4.0 Å) and C–H···O interactions using Mercury software .

[Comparative] What methodologies enable comparative bioactivity studies between chlorinated and non-chlorinated quinoline analogs?

Answer:

Dose-response assays : Measure IC₅₀ values in cell cultures for cytotoxicity.

Spectroscopic titrations : Use UV-Vis to compare metal-chelation efficiencies (e.g., Fe³⁺ binding at λ = 450 nm) .

Computational docking : Predict binding affinities to target enzymes (e.g., cytochrome P450) using AutoDock Vina.

[Synthetic] How can scalability challenges in gram-scale synthesis be addressed?

Answer:

  • Catalytic optimization : Replace stoichiometric oxidants with TEMPO/O₂ systems to reduce waste .
  • Workflow automation : Use continuous-flow reactors for THF-MeOH solvent exchanges.
  • Yield tracking : Implement in-line FTIR to monitor reaction progression in real time .

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